molecular formula C17H20F3N3OS B2723417 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448125-20-9

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2723417
CAS No.: 1448125-20-9
M. Wt: 371.42
InChI Key: DZGDDOFONTXKBU-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that contains functional groups like acetamides, pyrazoles, and phenyl rings with substituents. It is used in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps. Here's a plausible synthetic route:

  • Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine: : Starting with a pyrazole derivative, trifluoromethylation and subsequent substitution reactions form the desired amine. Reaction conditions might include using reagents such as trifluoroacetic anhydride and hydrazine.

  • Preparation of 4-(isopropylthio)phenylacetic acid: : This can be achieved through electrophilic substitution reactions starting from 4-bromobenzene and isopropylthiol using appropriate catalysts.

  • Amidation Reaction: : Coupling 4-(isopropylthio)phenylacetic acid with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine under dehydration conditions (like with EDCI and HOBt) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production scale-up would involve optimizing reaction conditions for yield and purity, implementing continuous flow systems, and ensuring proper catalyst and solvent recovery to minimize waste and cost.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Potential oxidation at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the acetamide group under catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring and pyrazole nitrogen.

Common Reagents and Conditions

Common reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and electrophilic halogens (substitution). Reaction conditions often involve controlled temperature, pressure, and inert atmospheres to ensure desired selectivity and yield.

Major Products

Oxidative products like sulfoxides or sulfones, reduced forms such as amines, and substituted derivatives at the phenyl or pyrazole rings are the major products.

Scientific Research Applications

Chemistry

The compound is used as a model substrate in studying reaction mechanisms, particularly those involving sulfur chemistry and trifluoromethyl groups.

Biology

Its derivatives are researched for their potential biological activity, including as enzyme inhibitors or ligands in receptor binding studies due to the presence of pyrazole and phenyl rings.

Medicine

Exploration in pharmacology for potential therapeutic agents, owing to its structure that mimics biological molecules.

Industry

The compound can be a starting material for advanced organic synthesis and materials science applications, including the creation of novel polymers or coatings.

Mechanism of Action

The compound acts through interactions at molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazole groups can play a role in binding affinity and specificity, influencing pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Unique Features

Similar Compounds

  • 4-isopropylthiophenyl compounds: : These compounds share similar reactivity at the sulfur and phenyl group.

  • Trifluoromethyl pyrazoles: : Analogous compounds used in various chemical and biological studies.

  • Acetamide derivatives: : Broadly researched for their roles in pharmaceuticals and industrial chemistry.

That's a deep dive into the world of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide. Pretty fascinating stuff, huh?

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule with potential biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Isopropylthio group : Enhances stability and reactivity.
  • Trifluoromethyl group : Increases lipophilicity and alters electronic properties.
  • Phenyl and Pyrazole rings : Provide structural diversity and potential interaction sites with biological targets.
PropertyValue
Molecular FormulaC₁₉H₂₃F₃N₄OS
Molecular Weight412.5 g/mol
CAS Number2034556-49-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the phenylacetic acid derivative : Starting from phenylacetic acid, the isopropylthio group is introduced.
  • Coupling with a pyrazole derivative : The intermediate is then coupled with a pyrazole derivative containing the trifluoromethyl group.
  • Final acylation step : An acylation reaction yields the target compound under optimized conditions for yield and purity.

Research indicates that this compound may interact with specific biological pathways, potentially modulating enzyme activity or receptor interactions. For instance, compounds with similar structures have been shown to inhibit elongase enzymes (ELOVL6), affecting fatty acid metabolism .

Pharmacological Profiles

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : The compound's structure allows it to target cancer cell pathways, potentially leading to apoptosis in malignant cells.

Case Studies

  • ELOVL6 Inhibition : A related compound demonstrated significant selectivity for ELOVL6 in both mouse and human models, indicating a potential pathway for therapeutic intervention in metabolic disorders .
  • Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy, suggesting that this compound may also possess anticonvulsant properties when tested .

Research Findings

A review of literature reveals several key findings regarding the biological activity of compounds similar to this compound:

  • In Vitro Studies : These compounds have been tested for their ability to inhibit specific enzymes involved in lipid metabolism, showing dose-dependent effects on cellular processes .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics, revealing significant absorption and bioavailability profiles which enhance their therapeutic potential .

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3OS/c1-12(2)25-14-5-3-13(4-6-14)11-16(24)21-8-10-23-9-7-15(22-23)17(18,19)20/h3-7,9,12H,8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDDOFONTXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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